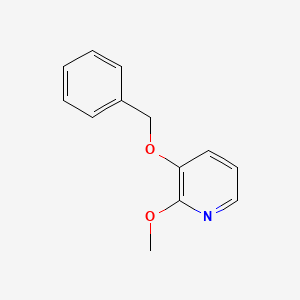
3-(Benzyloxy)-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a pyridine ring substituted with a methoxy group (OCH₃) at position 2 and a benzyloxy group (C₆H₅CH₂O) at position 3.
3-(Benzyloxy)-2-methoxypyridine: is a chemical compound with the molecular formula .
Preparation Methods
- One method for synthesizing 3-(benzyloxy)-2-methoxypyridine involves the reaction of 2-methoxypyridine with benzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
- Another approach is to use boronic esters as intermediates. For example, boronic esters can be protected with benzoyl chloride (BzCl) in pyridine at low temperature to form 2,3-benzoylated boronic ester intermediates, which can then be further transformed into this compound .
Chemical Reactions Analysis
Oxidation: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack.
Reduction: Specific reduction methods for this compound would depend on the specific functional groups present. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Scientific Research Applications
- In chemistry, 3-(benzyloxy)-2-methoxypyridine can serve as a building block for more complex molecules due to its functional groups.
- In biology and medicine, it may have applications in drug discovery or as a precursor for bioactive compounds.
- In industry, it could be used in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
- The specific mechanism by which 3-(benzyloxy)-2-methoxypyridine exerts its effects would depend on its interactions with other molecules. Further research would be needed to determine its molecular targets and pathways involved.
Comparison with Similar Compounds
- While I couldn’t find direct information on similar compounds, it’s essential to compare 3-(benzyloxy)-2-methoxypyridine with related pyridine derivatives or benzyloxy-substituted compounds to highlight its uniqueness.
Properties
IUPAC Name |
2-methoxy-3-phenylmethoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-15-13-12(8-5-9-14-13)16-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFQYOQSCPJSBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate](/img/structure/B1376076.png)

![4-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1376078.png)
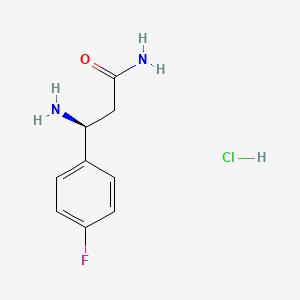

![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)
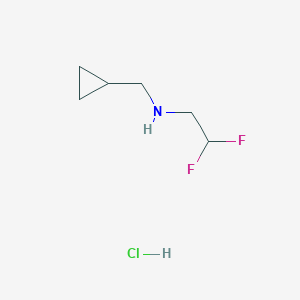
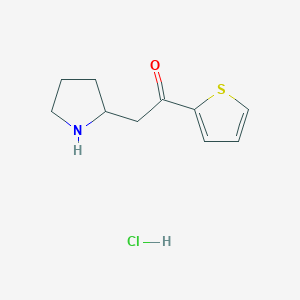
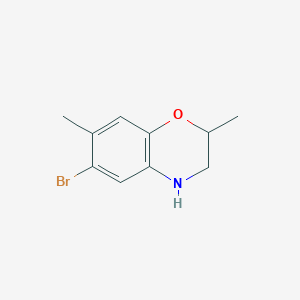

![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1376093.png)
![5-Bromoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1376094.png)
![3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride](/img/structure/B1376095.png)

